1-N-Boc-3-(4-Bromophenoxy)pyrrolidine

CAS No.: 1159825-42-9

Cat. No.: VC3272164

Molecular Formula: C15H20BrNO3

Molecular Weight: 342.23 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1159825-42-9 |

|---|---|

| Molecular Formula | C15H20BrNO3 |

| Molecular Weight | 342.23 g/mol |

| IUPAC Name | tert-butyl 3-(4-bromophenoxy)pyrrolidine-1-carboxylate |

| Standard InChI | InChI=1S/C15H20BrNO3/c1-15(2,3)20-14(18)17-9-8-13(10-17)19-12-6-4-11(16)5-7-12/h4-7,13H,8-10H2,1-3H3 |

| Standard InChI Key | GEXSUGHVUQJIHP-UHFFFAOYSA-N |

| SMILES | CC(C)(C)OC(=O)N1CCC(C1)OC2=CC=C(C=C2)Br |

| Canonical SMILES | CC(C)(C)OC(=O)N1CCC(C1)OC2=CC=C(C=C2)Br |

Introduction

Structural Characteristics and Properties

Chemical Structure and Identification

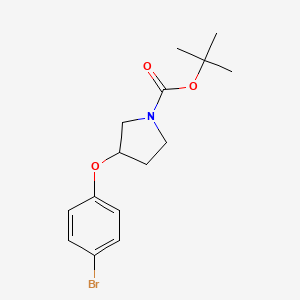

1-N-Boc-3-(4-Bromophenoxy)pyrrolidine is identified by its CAS number 1159825-42-9 and consists of a five-membered nitrogen-containing heterocycle (pyrrolidine) with specific substituents. The compound features a pyrrolidine ring as its core structure, which is substituted with a 4-bromophenoxy group and protected by a tert-butoxycarbonyl (Boc) group. This unique combination of structural elements contributes to its chemical behavior and applications.

The IUPAC name for this compound is tert-butyl 3-(4-bromophenoxy)-1-pyrrolidinecarboxylate, which systematically describes its structure . Its molecular identity can also be represented through its InChI Code: 1S/C15H20BrNO3/c1-15(2,3)20-14(18)17-9-8-13(10-17)19-12-6-4-11(16)5-7-12/h4-7,13H,8-10H2,1-3H3, and InChI key: GEXSUGHVUQJIHP-UHFFFAOYSA-N .

Physical and Chemical Properties

1-N-Boc-3-(4-Bromophenoxy)pyrrolidine exhibits several important physical and chemical properties that influence its behavior in various applications. The compound has a molecular weight of 342.23 g/mol and a molecular formula of C15H20BrNO3. It typically exists as a solid at room temperature, which is an important consideration for handling and storage .

The structure of 1-N-Boc-3-(4-Bromophenoxy)pyrrolidine contains several functional groups that contribute to its reactivity profile:

| Property | Value/Description |

|---|---|

| Molecular Formula | C15H20BrNO3 |

| Molecular Weight | 342.23 g/mol |

| Physical State | Solid |

| Purity (Commercial) | 97% |

| CAS Number | 1159825-42-9 |

| Functional Groups | Pyrrolidine ring, Bromophenoxy group, Boc protecting group |

The presence of the bromophenoxy moiety imparts distinctive chemical properties to this compound, making it relevant for various applications in medicinal chemistry and organic synthesis. The bromine atom serves as a potential reactive site for further modifications, which enhances the compound's versatility in synthetic chemistry.

Synthesis and Manufacturing

Synthetic Routes

The synthesis of 1-N-Boc-3-(4-Bromophenoxy)pyrrolidine involves multiple chemical reactions and transformations. While the exact synthetic route may vary depending on the specific requirements and available starting materials, the general approach typically involves several key steps.

| Parameter | Importance |

|---|---|

| Temperature | Affects reaction rate and selectivity |

| Solvent System | Influences solubility and reaction efficiency |

| Catalyst Selection | Determines reaction pathway and yield |

| Reaction Time | Impacts completion and side product formation |

| pH Control | Critical for stability of intermediates and products |

Properly controlled reaction conditions are essential for achieving the desired stereochemistry and minimizing the formation of unwanted by-products during the synthesis process.

Purification Techniques

After synthesis, 1-N-Boc-3-(4-Bromophenoxy)pyrrolidine typically requires purification to remove impurities and achieve the desired level of purity. Column chromatography is often employed as a primary purification technique for isolating the desired product.

The purification process may involve multiple steps, including:

-

Initial crude separation through extraction or precipitation

-

Column chromatography using appropriate stationary phases and solvent systems

-

Recrystallization to enhance purity

-

Analytical confirmation of purity through techniques such as NMR, HPLC, or mass spectrometry

These purification steps are essential to ensure that the final product meets the required specifications for research applications, typically achieving a purity of 97% or higher in commercial preparations .

Applications and Significance

Role in Organic Synthesis

1-N-Boc-3-(4-Bromophenoxy)pyrrolidine serves as a valuable intermediate in organic synthesis due to its functionality and potential for further modifications. The presence of a bromine atom in the phenoxy group provides a reactive site for various transformations, including cross-coupling reactions such as Suzuki, Stille, or Buchwald-Hartwig couplings.

The compound's utility in organic synthesis is enhanced by the Boc protecting group, which can be selectively removed under acidic conditions to reveal the free amine for subsequent reactions. This selective deprotection allows for controlled functionalization of the nitrogen atom in the pyrrolidine ring.

Medicinal Chemistry Applications

In medicinal chemistry, 1-N-Boc-3-(4-Bromophenoxy)pyrrolidine and related compounds are utilized as building blocks for the development of bioactive molecules and potential drug candidates. Pyrrolidine derivatives are widely studied for their biological activities and are often used as scaffolds in drug discovery.

The structural features of 1-N-Boc-3-(4-Bromophenoxy)pyrrolidine make it particularly valuable in the design of compounds targeting specific biological pathways. The pyrrolidine ring can mimic important structural elements found in bioactive molecules, while the bromophenoxy group can enhance binding interactions with biological targets.

Biological Interactions

1-N-Boc-3-(4-Bromophenoxy)pyrrolidine can modulate biological pathways through interactions with enzymes and receptors, which forms the basis for its potential applications in medicinal chemistry. The compound's ability to interact with biological targets effectively makes it a promising candidate for further development in drug discovery programs.

The specific biological interactions of 1-N-Boc-3-(4-Bromophenoxy)pyrrolidine are influenced by its structural features, including:

These interactions are crucial for understanding the compound's mechanism of action and its potential therapeutic applications.

| Precautionary Statement | Action |

|---|---|

| P261 | Avoid breathing dust/fume/gas/mist/vapors/spray |

| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing |

Additionally, standard laboratory safety practices should be followed, including:

-

Use of appropriate personal protective equipment (PPE), including gloves, lab coat, and eye protection

-

Working in a well-ventilated area or fume hood

-

Avoiding contact with skin, eyes, and clothing

Future Research Directions

Research Gaps

Despite the known applications of 1-N-Boc-3-(4-Bromophenoxy)pyrrolidine, several research gaps exist that could benefit from further investigation:

-

Detailed mechanistic studies of its interactions with specific biological targets

-

Optimization of synthetic routes to improve yield and sustainability

-

Exploration of structure-activity relationships through systematic modification of the core structure

-

Development of novel transformations utilizing the bromophenoxy moiety as a reactive handle

Addressing these research gaps could enhance our understanding of the compound's properties and expand its potential applications in both synthetic chemistry and drug discovery.

Emerging Trends

Emerging trends in chemical research suggest several directions for future studies involving 1-N-Boc-3-(4-Bromophenoxy)pyrrolidine:

-

Application of green chemistry principles to its synthesis and purification

-

Integration with modern synthetic methodologies such as flow chemistry and automated synthesis

-

Computational studies to predict reactivity and biological interactions

-

Development of novel derivatives with enhanced properties for specific applications

These trends reflect the evolving landscape of chemical research and the continuous efforts to develop more efficient and sustainable approaches to chemical synthesis and drug discovery.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume